molecular formula C16H13ClO7 B1415703 Chloromonilinic acid B CAS No. 121927-79-5

Chloromonilinic acid B

Cat. No.: B1415703
CAS No.: 121927-79-5
M. Wt: 352.72 g/mol
InChI Key: OIGIYRMZWBAKKC-RMKNXTFCSA-N
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Biochemical Analysis

Biochemical Properties

Chloromonilinic acid B plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in plant cell wall degradation, such as cellulases and pectinases . These interactions lead to the breakdown of plant cell walls, contributing to its phytotoxic effects. Additionally, this compound has been shown to inhibit certain plant defense enzymes, thereby enhancing its efficacy as a bioherbicide .

Cellular Effects

This compound exerts notable effects on various types of cells and cellular processes. In plant cells, it disrupts cell wall integrity, leading to cell lysis and death . This compound also interferes with cell signaling pathways, particularly those involved in plant defense mechanisms . By inhibiting these pathways, this compound suppresses the plant’s ability to mount an effective defense response. Furthermore, it has been observed to alter gene expression patterns, leading to changes in cellular metabolism and growth inhibition .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific enzymes and proteins, inhibiting their activity . This binding interaction disrupts normal cellular functions, leading to the observed phytotoxic effects. This compound also induces changes in gene expression, particularly those genes involved in plant defense and stress responses . These changes result in the suppression of defense mechanisms and increased susceptibility to the compound’s toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its phytotoxic activity . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects highlight the importance of understanding the temporal dynamics of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and does not cause significant adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. These findings underscore the importance of careful dosage management in the application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to plant cell wall degradation and defense responses . It interacts with enzymes such as cellulases and pectinases, facilitating the breakdown of plant cell walls . Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and growth inhibition . These interactions highlight the compound’s role in modulating metabolic pathways in target organisms.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported through plant tissues via the xylem and phloem, allowing it to reach target cells and exert its phytotoxic effects . This compound interacts with transporters and binding proteins, facilitating its movement within the plant . This distribution pattern is essential for its effectiveness as a bioherbicide.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cell wall and cytoplasm of plant cells . This localization allows it to interact with cell wall-degrading enzymes and disrupt cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, further enhancing its phytotoxic effects.

Properties

IUPAC Name

(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGIYRMZWBAKKC-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: From which natural sources can Chloromonilinic acid B be isolated?

A1: this compound has been isolated from the following fungal species:

  • Penicillium sp. OPR23-FS02, a marine-derived fungus. []
  • Cochliobolus australiensis, a fungal pathogen found on buffelgrass. []

Q2: Are there other Chloromonilinic acid derivatives reported in the literature?

A: Yes, research has identified other Chloromonilinic acid derivatives, namely Chloromonilinic acids C and D. These compounds, along with this compound, were isolated from cultures of the fungus Cochliobolus australiensis. They are structurally similar tetrasubstituted 3-chromanonacrylic acids. []

Q3: What is the significance of different fermentation methods in producing this compound?

A: While the provided research doesn't offer specific details on this compound production using different fermentation methods, one study explored the metabolite profiles of Alternaria sonchi S-102 under various fermentation conditions. [] This suggests that optimizing fermentation parameters could influence the production yield and potentially the profile of this compound and related compounds.

Q4: What analytical techniques are typically employed for identifying and characterizing this compound?

A: The structural elucidation of this compound primarily relies on spectroscopic and spectrometric techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These methods provide detailed information about the compound's structure, including the connectivity of atoms, functional groups, and molecular weight. []

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